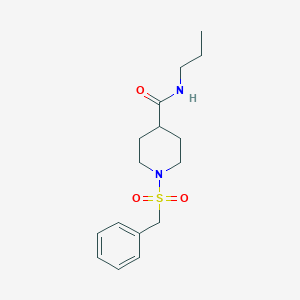
N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide
Overview
Description
N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide, also known as CP-96345, is a chemical compound that has garnered significant interest in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been studied extensively for its effects on the central nervous system.
Mechanism of Action
N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide acts as an NMDA receptor antagonist, which means that it inhibits the activity of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By inhibiting the activity of the NMDA receptor, N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide can help to prevent the overexcitation of neurons, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects on the central nervous system. However, one of the limitations of using N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide is that it can be difficult to administer in vivo due to its poor solubility in water.
Future Directions
There are a number of future directions for the study of N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide. One area of research is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological disorders. Another area of research is the study of the long-term effects of N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide on the central nervous system, as well as its potential use in the treatment of other disorders, such as depression and anxiety.
Scientific Research Applications
N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-10-6-5-9(12(14)7-10)8-18(16,17)15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHBNLBZLLHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4732931.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4732940.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4732950.png)
![N-[(allylamino)carbonothioyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4732962.png)
![{2-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4732969.png)
![3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4732972.png)
![N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B4732976.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4732992.png)


![methyl 7-cyclopropyl-3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4733021.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4733025.png)